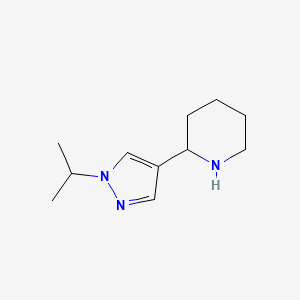

2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

2-(1-propan-2-ylpyrazol-4-yl)piperidine |

InChI |

InChI=1S/C11H19N3/c1-9(2)14-8-10(7-13-14)11-5-3-4-6-12-11/h7-9,11-12H,3-6H2,1-2H3 |

InChI Key |

NZYSNZMSNVADLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C=N1)C2CCCCN2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 2 1 Isopropyl 1h Pyrazol 4 Yl Piperidine Derivatives

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of 2-(1-isopropyl-1H-pyrazol-4-yl)piperidine derivatives can be significantly modulated by chemical alterations to various parts of the molecule. These modifications influence the compound's size, shape, lipophilicity, and electronic properties, which in turn affect its interaction with biological targets.

The piperidine (B6355638) ring is a common scaffold in medicinal chemistry and its substitution pattern plays a pivotal role in determining the pharmacological profile of the parent compound. Modifications can be made at the nitrogen atom or the carbon atoms of the ring.

N-substitution on the piperidine ring with aryl or alkyl groups can greatly influence receptor affinity and functional activity. For instance, in a series of N-aryl-piperidine derivatives, the nature and position of substituents on the aromatic ring were found to significantly impact their agonistic activity at the human histamine H3 receptor nih.gov. While direct SAR data for N-substituted this compound is not extensively available, general principles suggest that introducing small alkyl groups or substituted aryl moieties could modulate binding affinity and selectivity for a given target.

Furthermore, conformational restriction of the piperidine ring can be a valuable strategy to enhance biological activity. Constraining the piperidine core into a more rigid aza-bridged bicyclic scaffold, such as an azabicyclo[3.2.1]octane system, has been shown to be beneficial for the inhibitory activity of certain pyrazole-containing compounds nih.govacs.org. This approach can reduce the entropic penalty upon binding to the target receptor, leading to an increase in potency acs.org. Conversely, ring contraction to an azetidine or ring-opening to an acyclic analogue has been demonstrated to be detrimental to activity in some series, highlighting the importance of the six-membered ring for optimal biological response nih.govacs.org.

The following table summarizes the impact of piperidine ring modifications on the biological activity of related pyrazole-containing compounds.

| Modification of Piperidine Ring | Effect on Biological Activity | Reference Compound Series |

| N-Aryl Substitution | Agonistic activity greatly influenced by substituents on the aromatic ring. | 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperidine derivatives |

| Ring Contraction (to Azetidine) | Complete loss of enzyme inhibition. | Pyrazole (B372694) sulfonamide derivatives |

| Ring Opening (to Acyclic) | Drop in activity. | Pyrazole sulfonamide derivatives |

| Constraining into a Bicyclic System (azabicyclo[3.2.1]octane) | Submicromolar activity, with a significant boost in potency. | Pyrazole sulfonamide derivatives |

The 1H-pyrazole moiety is another critical component for the biological activity of this class of compounds. Modifications to the pyrazole ring, including the substituents at various positions, can fine-tune the electronic and steric properties of the molecule.

The N1-substituent of the pyrazole ring is crucial for interaction with the target protein. While the parent compound features an isopropyl group, variations at this position can lead to significant changes in activity. For example, in a series of pyrazole-based inhibitors, the introduction of a benzyl moiety at this position was well-tolerated and provided a vector for further modifications scispace.com. The addition of electron-rich or acidic moieties to this N1-benzyl group had a considerable impact on inhibitory activities, suggesting that this region of the molecule may interact with specific pockets in the binding site scispace.com.

Substitution at other positions of the pyrazole ring also plays a role in determining potency and selectivity. In a study of 3,4,5-substituted pyrazoles, the introduction of residues with different sizes at the 3- and 5-positions, such as methyl or benzyl groups, led to a decrease in inhibitory activity compared to a phenyl group, indicating that steric bulk and potential π-π interactions are important for activity scispace.com.

The following table illustrates the effect of pyrazole moiety variations on biological activity in related compound series.

| Modification of 1H-Pyrazole Moiety | Effect on Biological Activity | Reference Compound Series |

| N1-Benzyl Substitution | Well-tolerated and allowed for further modifications. | 3,4,5-substituted pyrazole inhibitors |

| N1-Phenyl with Acidic Carboxyphenyl Residues | Increased inhibition of the target enzyme. | 3,4,5-substituted pyrazole inhibitors |

| C3/C5-Methyl or Benzyl Substitution | Decrease in inhibitory activity compared to phenyl. | 3,4,5-substituted pyrazole inhibitors |

| C3/C5-Cyclopentyl Substitution | Exhibited similar activity to a phenyl group. | 3,4,5-substituted pyrazole inhibitors |

In a related series of compounds, an oxygen linker connecting the piperidine core to a pyrazine ring was found to be important for activity. Replacing this oxygen with a nitrogen or a methylene unit resulted in the abolishment of inhibitory activity nih.gov. This suggests that the electronic properties and the specific geometry conferred by the ether linkage are crucial for the biological function.

Peripheral substituents on other parts of the molecule can also have a profound effect. For instance, in a series of pyrazol-4-yl-pyridine derivatives, the substituents on the pyridine (B92270) ring were shown to modulate the positive allosteric modulator (PAM) effect on the M4 muscarinic acetylcholine (B1216132) receptor nih.gov.

Conformational Analysis and Its Correlation with Observed Biological Activities

The three-dimensional conformation of a molecule is a key determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target protein. Conformational analysis of this compound derivatives can provide insights into the bioactive conformation.

Stereochemical Aspects and Their Contribution to Structure-Activity Relationships

Stereochemistry is a fundamental aspect of drug action, as biological systems are chiral. The introduction of chiral centers into a molecule can lead to stereoisomers (enantiomers and diastereomers) that may exhibit significantly different pharmacological properties.

For derivatives of this compound, the carbon atom at the 2-position of the piperidine ring is a chiral center, leading to the existence of (R)- and (S)-enantiomers. It is highly probable that these enantiomers will display different biological activities, as one enantiomer may have a better fit in the chiral binding site of the target protein than the other.

In a study of cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, the individual stereoisomers exhibited markedly different affinities and activities at opioid receptors nih.gov. One isomer was found to be one of the most potent opiates known, while another acted as a weak antagonist, demonstrating the profound impact of stereochemistry on biological function nih.gov.

The stereochemistry of substituents on bridged bicyclic systems derived from the piperidine ring also plays a crucial role. In a series of azabicyclo[3.2.1]octane derivatives, the endo- and exo-diastereoisomers showed significantly different activities, with the endo-isomer being potent while the exo-isomer was devoid of activity in one case, and the opposite trend was observed with a different bridge size acs.org. This highlights the precise three-dimensional arrangement of substituents required for optimal interaction with the biological target.

Computational and in Silico Approaches in the Investigation of 2 1 Isopropyl 1h Pyrazol 4 Yl Piperidine

In Silico Prediction of Biological Activity Spectra (PASS) for 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine Analogues

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a drug-like molecule based on its structure. For novel compounds like this compound and its analogues, PASS can provide initial insights into their potential therapeutic applications.

Studies on various piperidine (B6355638) and pyrazole (B372694) derivatives have demonstrated the utility of PASS in identifying a wide range of potential biological activities. For instance, in silico analysis of new piperidine derivatives has predicted their ability to interact with various enzymes, receptors, and ion channels, suggesting potential applications in oncology and central nervous system disorders. clinmedkaz.orgclinmedkaz.org Similarly, PASS predictions for other heterocyclic compounds have suggested a variety of activities, including potential chemosensitizing effects and inhibition of DNA synthesis. researchgate.net

For a compound like this compound, a PASS analysis would likely predict a spectrum of activities based on the known biological roles of its constituent fragments. The pyrazole moiety is a well-known pharmacophore present in numerous approved drugs with activities ranging from anti-inflammatory to anticancer. nih.govresearchgate.net The piperidine ring is also a common scaffold in medicinal chemistry, known to interact with a variety of biological targets. mdpi.com

A hypothetical PASS prediction for analogues of this compound might suggest the following activities, which would then require experimental validation:

| Predicted Biological Activity | Pa (Probability to be active) |

| Kinase Inhibitor | > 0.7 |

| GPCR Ligand | > 0.6 |

| Enzyme Inhibitor | > 0.5 |

| CNS Active | > 0.5 |

| Anti-inflammatory | > 0.4 |

This table is illustrative and based on general findings for pyrazole and piperidine derivatives. The actual PASS prediction for the specific compound would require a dedicated in silico analysis.

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein target. This method is crucial for understanding the potential mechanism of action of a compound and for structure-based drug design.

For this compound and its analogues, molecular docking studies would be instrumental in identifying potential protein targets and elucidating the key interactions that stabilize the ligand-protein complex. Research on similar pyrazole-containing compounds has successfully used molecular docking to predict their binding to a variety of targets, including kinases, cyclooxygenase (COX) enzymes, and carbonic anhydrase. nih.govmdpi.comnih.gov

For example, docking studies of pyrazole derivatives have shown that they can fit into the active sites of protein kinases like VEGFR-2, Aurora A, and CDK2, forming hydrogen bonds and other favorable interactions with key amino acid residues. nih.gov In other studies, pyrazole derivatives have been docked into the active site of the COX-2 enzyme, with the binding energies suggesting a higher affinity than the standard drug diclofenac. mdpi.commdpi.com

A molecular docking study of this compound against a hypothetical protein kinase target might reveal the following interactions:

| Interacting Residue | Interaction Type |

| Glutamic Acid | Hydrogen Bond |

| Leucine | Hydrophobic Interaction |

| Valine | van der Waals Interaction |

| Phenylalanine | π-π Stacking |

This table represents a hypothetical scenario. The actual interactions would depend on the specific protein target and the docking software used.

Computational Target Identification and Mechanism of Action Prediction

Beyond predicting biological activities, computational tools can also be used to identify the most likely protein targets for a given compound, thereby helping to elucidate its mechanism of action. Web-based tools like SwissTargetPrediction can predict the most probable protein targets of a small molecule based on its 2D and 3D similarity to known ligands. clinmedkaz.orgclinmedkaz.org

For a novel compound like this compound, such an analysis could generate a list of potential targets, which can then be prioritized for experimental validation. Studies on other piperidine derivatives have used these methods to identify potential targets such as proteases, oxidoreductases, and various receptors, suggesting a wide range of possible therapeutic applications. clinmedkaz.org

The predicted targets for this compound would likely include a range of kinases, G-protein coupled receptors (GPCRs), and other enzymes, reflecting the promiscuity of the pyrazole and piperidine scaffolds. nih.govmdpi.com The specific substitution pattern of the molecule would then determine its selectivity for particular targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. neuroquantology.comnih.govjournal-academia.com

For a series of analogues of this compound, a QSAR study could be performed to understand how modifications to the pyrazole and piperidine rings, as well as the isopropyl substituent, affect a particular biological activity, such as inhibitory activity against a specific enzyme. nih.govresearchgate.net

QSAR studies on pyrazole derivatives have been successfully used to develop models for a variety of biological activities, including anti-inflammatory, hypoglycemic, and anticancer effects. journal-academia.comneuroquantology.commdpi.com These models typically use a set of molecular descriptors, which quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties.

A QSAR model for a series of pyrazolyl-piperidine derivatives might take the following form:

pIC50 = c0 + c1LogP + c2TPSA + c3*MW + ...

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

TPSA is the topological polar surface area.

MW is the molecular weight.

c0, c1, c2, c3 are coefficients determined by the regression analysis.

Such a model could reveal, for example, that increasing lipophilicity while maintaining a certain polar surface area is beneficial for the activity of these compounds, thus guiding the synthesis of new analogues with improved therapeutic potential. researchgate.net

Preclinical Biological Activity and Mechanistic Studies of 2 1 Isopropyl 1h Pyrazol 4 Yl Piperidine Analogues

In Vitro Biological Evaluations of 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine Derivatives

Information regarding the in vitro assessment of this specific family of compounds is not documented in available research.

Enzyme and Receptor Modulation Studies (e.g., kinase inhibition, transporter interaction)

No publicly available data details the interaction of this compound derivatives with specific enzymes or receptors. Structure-activity relationship (SAR) studies, which would typically elucidate the effects of modifying the isopropyl group or the piperidine (B6355638) ring on biological targets, have not been published. For context, other, more complex molecules containing pyrazole-pyridine motifs have been investigated as positive allosteric modulators of the muscarinic acetylcholine (B1216132) receptor M4. nih.govnih.gov However, these are structurally distinct and their activities cannot be extrapolated to the compound .

Cell-Based Assays and Cellular Pathway Investigations (e.g., antiproliferative effects, apoptosis induction, signaling pathway modulation)

There is no published research detailing the effects of this compound analogues in cell-based assays. Studies on other pyrazole-containing compounds have demonstrated activities such as the induction of apoptosis and cell cycle arrest in cancer cell lines, but these findings are related to different molecular scaffolds. nih.govacs.org Without specific experimental results, any potential antiproliferative effects or influence on cellular signaling pathways for this compound series remain speculative.

Specific Target Engagement and Functional Characterization in Cellular Systems

No studies confirming the binding of this compound derivatives to a specific molecular target within a cellular context have been made public.

Efficacy Assessments in In Vivo Preclinical Models

As with the in vitro data, there is a lack of publicly available information on the in vivo evaluation of this specific compound series.

Evaluation of Efficacy Outcomes in Preclinical Disease Models

Consequently, no data on efficacy outcomes, such as tumor growth inhibition, reduction of inflammation, or other therapeutic effects in animal models, is available for this specific class of compounds. While some complex pyrazole (B372694) derivatives have shown efficacy in in vivo cancer models, these compounds bear little structural resemblance to this compound. documentsdelivered.com

Elucidation of Molecular Mechanisms of Action

The unique combination of a rigid piperidine core and an aromatic pyrazole ring in this compound analogues allows for diverse molecular interactions, suggesting a variety of potential biological targets and mechanisms of action. vulcanchem.com

Research into pyrazole-piperidine derivatives has identified several classes of biological targets, with binding interactions characterized through computational modeling and experimental assays.

G Protein-Coupled Receptors (GPCRs): Piperidine derivatives are known to modulate the activity of GPCRs, including dopamine (B1211576) and serotonin (B10506) receptors. vulcanchem.com The planar structure of the pyrazole ring in analogues of this compound is thought to be crucial for stabilizing π-π stacking interactions with aromatic amino acid residues within the GPCR binding pockets. vulcanchem.com

For instance, a series of pyrazol-4-yl-pyridine derivatives were identified as subtype-selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor M4 (M4). nih.govnih.gov While structurally distinct from this compound, these findings highlight the potential of the pyrazole moiety to engage in specific interactions within the allosteric sites of GPCRs. The binding of these PAMs was found to increase the affinity of the endogenous ligand, acetylcholine, for the orthosteric site. nih.gov This allosteric modulation is a key mechanism for achieving receptor subtype selectivity.

Table 1: Potential GPCR Interactions of Pyrazole-Piperidine Analogues

| Receptor Target | Type of Interaction | Key Structural Moieties | Potential Effect |

|---|---|---|---|

| Muscarinic Acetylcholine Receptor M4 | Positive Allosteric Modulation | Pyrazol-4-yl-pyridine | Enhancement of endogenous ligand affinity nih.govnih.gov |

| Cannabinoid Receptor 1 (CB1) | Antagonism | Biarylpyrazole with piperidine carboxamide | Blockade of receptor activation elsevierpure.com |

Enzyme Inhibition: Analogues containing the pyrazole-piperidine scaffold have also been investigated as inhibitors of various enzymes.

Kinases: Pyrazole derivatives are prominent in the development of kinase inhibitors for oncology and inflammatory diseases. nih.gov For example, 2,4-diaminoquinazoline derivatives incorporating a piperidine moiety have been synthesized and evaluated as potent inhibitors of p21-activated kinase 4 (PAK4), a target in cancer therapy. nih.gov Molecular docking studies of these compounds predicted their binding mode within the kinase domain. nih.gov

Meprins: Pyrazole-based compounds have been developed as inhibitors of meprin α and β, which are metalloproteases involved in inflammation and fibrosis. Structure-activity relationship (SAR) studies of 3,4,5-substituted pyrazoles revealed that even without extensive functionalization, the core diaryl-heteroaromatic scaffold exhibits high inhibitory activity. scispace.com

Other Enzymes: Other research has explored pyrimidine-piperazine carboxamides as inhibitors of α-glucosidase, an enzyme targeted in type 2 diabetes. researchgate.net

Table 2: Enzyme Inhibition by Analogous Pyrazole-Piperidine Scaffolds

| Enzyme Target | Compound Class | Inhibitory Activity | Reference |

|---|---|---|---|

| p21-activated kinase 4 (PAK4) | 2,4-diaminoquinazolines with piperidine | IC₅₀ < 1 μM | nih.gov |

| Meprin α | 3,5-diphenylpyrazole derivatives | Low nanomolar range | scispace.com |

| α-glucosidase | Pyrimidinyl-piperazine carboxamides | Significant inhibitory potency | researchgate.net |

The interaction of this compound analogues with their biological targets can trigger a cascade of downstream cellular and molecular events.

Modulation of Kinase Signaling Pathways: Inhibition of kinases, such as PAK4, by pyrazole-piperidine analogues can have profound effects on cancer cell signaling. Compounds that potently inhibit PAK4 have been shown to display significant antiproliferative activity against lung cancer cell lines (e.g., A549). nih.gov The downstream effects of this inhibition include disruption of the cell cycle, and a reduction in cell migration and invasion, all critical processes in cancer progression. nih.gov Similarly, dual inhibitors of ALK and ROS1 kinases, based on a 2-amino-4-(1-piperidine) pyridine (B92270) scaffold, have demonstrated potent anti-proliferative activity in cancer cell lines dependent on these kinases. nih.gov

Impact on Inflammatory Pathways: Given the role of targets like meprins in inflammation, their inhibition by pyrazole-based compounds can modulate inflammatory pathways. scispace.com While specific downstream analyses are not detailed in the provided context, inhibition of such proteases would be expected to reduce the processing of pro-inflammatory cytokines and other mediators.

Antimicrobial Mechanisms: Structural analogues of this compound have shown antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. vulcanchem.com The proposed mechanism for this activity is the disruption of the bacterial cell membrane. vulcanchem.com This would lead to a loss of cellular integrity and subsequent cell death.

Table 3: Predicted Downstream Cellular Effects of Analogue Compounds

| Cellular Process | Modulated Pathway/Target | Predicted Outcome | Compound Class |

|---|---|---|---|

| Cell Proliferation | PAK4 Inhibition | Decreased proliferation in cancer cells | 2,4-diaminoquinazolines with piperidine nih.gov |

| Cell Migration & Invasion | PAK4 Inhibition | Inhibition of cancer cell motility | 2,4-diaminoquinazolines with piperidine nih.gov |

| Bacterial Growth | Cell Membrane Integrity | Inhibition of bacterial growth | Structural analogues of this compound vulcanchem.com |

Q & A

Q. How can researchers optimize the synthesis of 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine to improve yield and purity?

Methodological Answer:

- Reaction Solvent Selection: Use polar aprotic solvents (e.g., dichloromethane) to enhance nucleophilic substitution efficiency, as demonstrated in analogous piperidine syntheses .

- Base Optimization: Test bases like NaOH or HCOONH₄ (used in Pd/C-catalyzed debenzylation) to deprotonate intermediates and drive reactions to completion .

- Purification Strategies: Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) or recrystallization to isolate high-purity products (>99%) .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

Methodological Answer:

- Boiling Point and Density: Predicted via computational tools (e.g., ACD/Labs) or measured using differential scanning calorimetry (DSC) .

- Acidity (pKa): Determined via potentiometric titration in aqueous/organic solvent mixtures to assess protonation states relevant to biological activity .

- Polar Surface Area (PSA): Calculated using software like ChemDraw to predict membrane permeability and drug-likeness .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation: Follow H300-H313 codes for toxicity (e.g., use fume hoods, gloves, and eye protection). Store in inert atmospheres (N₂/Ar) to prevent degradation .

- Emergency Response: Implement P301-P390 protocols for accidental exposure, including immediate decontamination and medical consultation .

Advanced Research Questions

Q. How can spectroscopic data (e.g., NMR, IR) be analyzed to confirm the conformational dynamics of this compound?

Methodological Answer:

- ¹H/¹³C-NMR Analysis: Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the pyrazole and piperidine moieties. Compare experimental shifts with DFT-calculated values .

- IR Spectroscopy: Identify characteristic vibrations (e.g., C-N stretch at ~1,200 cm⁻¹) to confirm functional group integrity and intramolecular hydrogen bonding .

Q. What computational methods are effective in predicting the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

- QSAR Modeling: Use ADMET Predictor™ to correlate molecular descriptors (e.g., logP, PSA) with absorption and toxicity. Validate models with in vitro assays (e.g., Caco-2 permeability) .

- Docking Studies: Perform molecular docking (AutoDock Vina) to assess binding affinity to target receptors (e.g., CNS targets) and guide structural optimization .

Q. What strategies resolve contradictions in reaction mechanisms involving intramolecular acyl transfer in piperidine derivatives?

Methodological Answer:

- Mechanistic Probes: Use isotopic labeling (e.g., ¹⁸O) to track acyl migration pathways. Monitor reaction intermediates via LC-MS or in situ IR .

- Conformational Analysis: Apply NOESY NMR to study spatial arrangements of piperidine rings, identifying steric or electronic factors influencing acyl transfer efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.